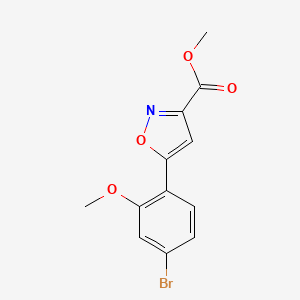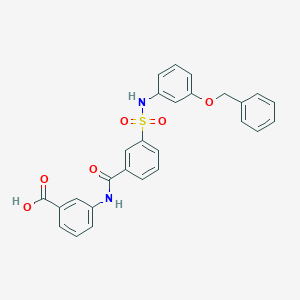
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a sulfonamide group, and a benzamido group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.
Reduction: Nitro group reduction results in amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The benzyloxy and benzamido groups may interact with other molecular pathways, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzyloxy)phenylboronic acid
- Phenylboronic acid
- 3-Benzyloxybenzeneboronic acid
Uniqueness
3-(3-(N-(3-(Benzyloxy)phenyl)sulfamoyl)benzamido)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C27H22N2O6S |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
3-[[3-[(3-phenylmethoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H22N2O6S/c30-26(28-22-11-4-10-21(15-22)27(31)32)20-9-5-14-25(16-20)36(33,34)29-23-12-6-13-24(17-23)35-18-19-7-2-1-3-8-19/h1-17,29H,18H2,(H,28,30)(H,31,32) |
Clave InChI |
RDBCTODCBCGQOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



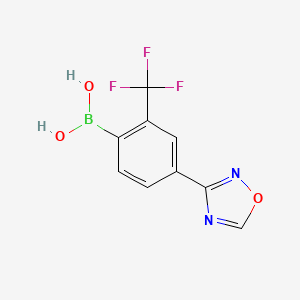
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

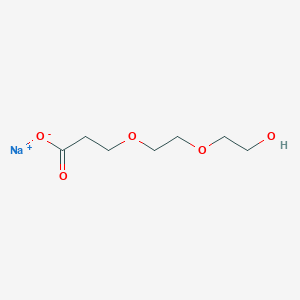
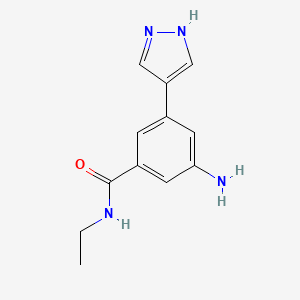
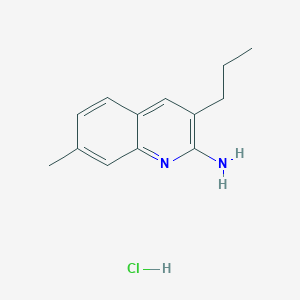
![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

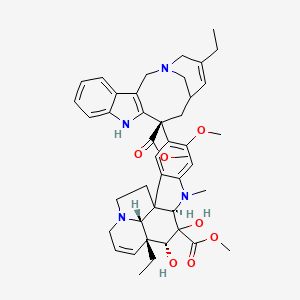
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
![tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate](/img/structure/B13718371.png)
